molecular formula C11H15N3O B2392043 N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine CAS No. 1016869-02-5

N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine

Cat. No.: B2392043
CAS No.: 1016869-02-5
M. Wt: 205.261
InChI Key: XSIFRPDSQIHBRW-UHFFFAOYSA-N
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Description

N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine is a compound that features a piperidine ring substituted with a pyridin-2-ylmethyl group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The piperidine ring and pyridine moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce amines.

Scientific Research Applications

N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine is unique due to the presence of both the piperidine and hydroxylamine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine is a compound characterized by its unique structural features, including a hydroxylamine moiety and a piperidine ring substituted with a pyridin-2-ylmethyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The compound can undergo several chemical reactions, including:

  • Oxidation : The hydroxylamine group can be oxidized to yield nitroso or nitro derivatives.
  • Reduction : It can be reduced to form amines.
  • Substitution : The piperidine and pyridine moieties can participate in substitution reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxylamine group is known to act as a nucleophile, allowing it to form covalent bonds with electrophilic sites on proteins, potentially inhibiting enzymatic activity. This makes it a candidate for studying enzyme inhibition and biological pathways.

Therapeutic Potential

Research indicates that compounds similar to this compound may exhibit antibacterial and anti-inflammatory properties due to their structural similarities with known sulfonamides. The presence of the piperidine and pyridine rings enhances the compound's pharmacological profile, making it a subject of interest for drug development.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Enzyme Inhibition Studies : A study demonstrated that hydroxylamines can inhibit enzymes involved in metabolic pathways, suggesting that this compound may similarly affect enzyme activity in specific biological contexts .
  • Antimicrobial Activity : Research on related piperidine derivatives has shown promising antimicrobial effects against various bacterial strains, indicating potential applications for this compound in treating infections .
  • Cytotoxicity Assays : In vitro assays have revealed that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, highlighting the need for further investigation into the anticancer potential of this compound .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesNotable Activities
N-(pyridin-2-yl)amidesPyridine moietyAntimicrobial properties
3-bromoimidazo[1,2-a]pyridinesContains pyridineStudied for medicinal properties
HydroxylaminesHydroxylamine groupEnzyme inhibitors

Properties

IUPAC Name

N-[1-(pyridin-2-ylmethyl)piperidin-4-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-13-10-4-7-14(8-5-10)9-11-3-1-2-6-12-11/h1-3,6,15H,4-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIFRPDSQIHBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1-(2-Pyridinylmethyl)-4-piperidone oxime is prepared from 1-(2-pyridinylmethyl)-4-piperidone and hydroxylamine hydrochloride essentially as described above in Example 38, Scheme C, step b.
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Synthesis routes and methods II

Procedure details

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